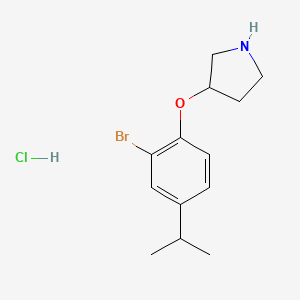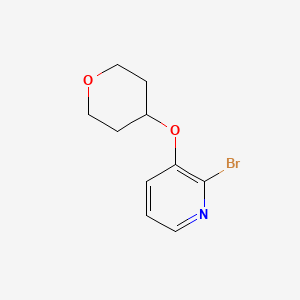
2-(3-Aminopyrrolidin-1-yl)-1-(4-methoxyphenyl)ethan-1-one
Descripción general
Descripción
2-(3-Aminopyrrolidin-1-yl)-1-(4-methoxyphenyl)ethan-1-one, also known as 2-AP-1-MPE, is a synthetic compound with a wide range of applications in scientific research. It has been used in a variety of studies, including those related to drug discovery, drug metabolism, and protein-protein interactions. 2-AP-1-MPE has been found to have a number of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments.
Aplicaciones Científicas De Investigación
Metal-Free Synthesis of Polysubstituted Pyrroles
Researchers have developed a metal-free method for synthesizing polysubstituted pyrrole derivatives, which includes the use of 2-((4-methoxyphenyl)amino)-1-(thiophen-2-yl)ethan-1-one among other substrates. This synthesis occurs in an aqueous medium using surfactants like sodium dodecyl sulphate and Triton X-100, highlighting an environmentally friendly approach to generating complex pyrrole structures (Kumar, Rāmānand, & Tadigoppula, 2017).
Synthesis of 5-Halo-and 5-Nitro-1-(Benzofuran-3-Yl)-2-Phenylethanones
A study successfully synthesized compounds including 1-(2-alkylbenzofuran-3-yl)-2-(4-methoxyphenyl)ethanones. These compounds were initially synthesized from 2-(2-formylphenoxy)alkanoic acids and then underwent reduction or selective catalytic reduction to form bromine or chlorine atom-containing ethanols or to convert nitro groups to amino compounds, respectively (Kwiecień & Szychowska, 2006).
Biological Activity and Applications
Anticancer Activity of 1-(Quinazolin-4-Yl)-1-(4-Methoxyphenyl)Ethan-1-Ols Derivatives
A compound named PVHD303, derived from 1-(quinazolin-4-yl)-1-(4-methoxyphenyl)ethan-1-ols, showed potent antiproliferative activity against lung cancer cell lines and inhibited tumor growth in colon cancer xenograft models. This demonstrates the potential of these derivatives in cancer therapy (Suzuki et al., 2020).
Antimicrobial Properties of Synthesized Compounds
Studies have synthesized various derivatives of 1-(4-methoxyphenyl)ethan-1-one and evaluated their antimicrobial properties, finding significant activity against various bacterial and fungal strains. This showcases the potential of these compounds in developing new antimicrobial agents (Nagamani et al., 2018).
Propiedades
IUPAC Name |
2-(3-aminopyrrolidin-1-yl)-1-(4-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-17-12-4-2-10(3-5-12)13(16)9-15-7-6-11(14)8-15/h2-5,11H,6-9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUHVQBECRRLTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CN2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminopyrrolidin-1-yl)-1-(4-methoxyphenyl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[2-Bromo-4-(sec-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1466443.png)

![2-[2-(Oxolan-2-yl)ethyl]pyrrolidine](/img/structure/B1466446.png)
![1-[(3-Hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1466448.png)


![1-[(3-Hydroxyphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1466452.png)
![1-[(5-Methylthiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1466453.png)
![1-{[(Oxolan-3-yl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466455.png)
![3-[(3-Aminoazetidin-1-yl)methyl]phenol](/img/structure/B1466456.png)

![1-[(5-Chloro-2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1466460.png)
![1-[(2-Hydroxyphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1466461.png)